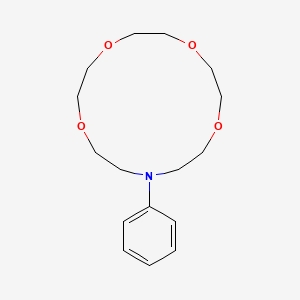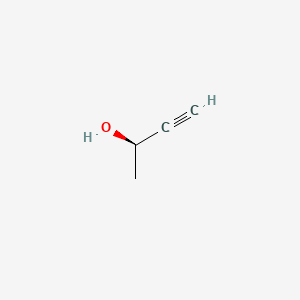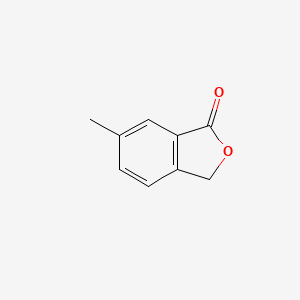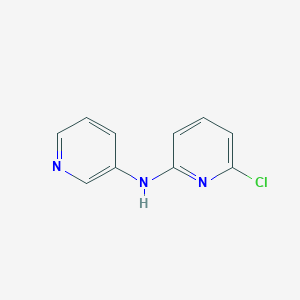![molecular formula C12H10ClNS B1348306 2-[(4-Chlorophenyl)sulfanyl]aniline CAS No. 37750-29-1](/img/structure/B1348306.png)
2-[(4-Chlorophenyl)sulfanyl]aniline
Übersicht
Beschreibung
“2-[(4-Chlorophenyl)sulfanyl]aniline” is a chemical compound with the molecular formula C12H10ClNS1. It is also known as "4-[(2-Chlorophenyl)sulfanyl]aniline"2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-[(4-Chlorophenyl)sulfanyl]aniline”. However, it’s worth noting that the synthesis of similar compounds often involves metal-catalyzed reactions3.Molecular Structure Analysis
The molecular structure of “2-[(4-Chlorophenyl)sulfanyl]aniline” can be represented by the SMILES notation: c1ccc(c(c1)Sc2ccc(cc2)N)Cl1. The InChI code for this compound is InChI=1S/C12H10ClNS/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H22.
Chemical Reactions Analysis
Specific chemical reactions involving “2-[(4-Chlorophenyl)sulfanyl]aniline” are not available in the sources I found. However, the compound may participate in various organic reactions typical for anilines and sulfides.Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Chlorophenyl)sulfanyl]aniline” is 235.742. It is a powder at room temperature2.Wissenschaftliche Forschungsanwendungen
-
4-[(2-chlorophenyl)sulfanyl]aniline
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of the reactions involving this compound are not specified in the source .
-
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : These derivatives have been synthesized and evaluated for their antimicrobial activity and toxicity .
- Methods of Application : The compounds were synthesized in a multi-step process, and their structures were confirmed by spectral data and elemental analysis results . They were then assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna .
- Results or Outcomes : Some of the compounds exhibited antimicrobial activity against Gram-positive bacterial strains and the Candida albicans strain .
-
4-[(2-chlorophenyl)sulfanyl]aniline
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of the reactions involving this compound are not specified in the source .
-
2-氨基-4’-氯二苯硫醚
-
4-[(2-chlorophenyl)sulfanyl]aniline
- Scientific Field : Chemistry
- Application Summary : This compound is used in various chemical reactions .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of the reactions involving this compound are not specified in the source .
-
2-氨基-4’-氯二苯硫醚
- Scientific Field : Chemistry
- Application Summary : This compound, also known as 2-(4-Chlorophenylthio)aniline, is used in various chemical reactions .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of the reactions involving this compound are not specified in the source .
Safety And Hazards
The compound is classified with the GHS07 pictogram and has the signal word "Warning"2. Hazard statements include H302, H312, H315, H319, H332, and H3352. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P5012.
Zukünftige Richtungen
The future directions for the use and study of “2-[(4-Chlorophenyl)sulfanyl]aniline” are not specified in the sources I found. The future directions usually depend on the current applications and research trends of the compound.
Please note that this information is based on the available sources and there might be more recent studies or data related to “2-[(4-Chlorophenyl)sulfanyl]aniline”.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLUOCTZACJYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326962 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]aniline | |
CAS RN |
37750-29-1 | |
| Record name | 2-[(4-Chlorophenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37750-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EC 609-474-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037750291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 2-[(4-chlorophenyl)thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)


![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)


![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)




